![molecular formula C20H25N3O4 B7494029 2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide, commonly known as HMPA, is a chemical compound that has been extensively studied in scientific research due to its potential medical applications. HMPA is a small molecule inhibitor that targets the protein kinase B (AKT) signaling pathway, which is involved in cell growth, proliferation, and survival.
作用机制
HMPA works by inhibiting the 2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide signaling pathway, which is involved in cell growth, proliferation, and survival. 2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, HMPA can help to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
HMPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. HMPA has also been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One of the advantages of using HMPA in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules such as antibodies. HMPA is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using HMPA in lab experiments is that it may not be effective in all types of cancer cells, as some cells may have developed resistance to 2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide inhibitors.
未来方向
There are a number of potential future directions for research on HMPA. One area of research could be to further explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to develop more potent and selective 2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide inhibitors that are effective in a wider range of cancer cells. Additionally, research could be done to explore the potential use of HMPA in combination with other cancer drugs to improve treatment outcomes.
合成方法
HMPA can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxyphenol with 2-bromoethanol to form 2-(2-hydroxyethyl)-5-methoxyphenol. This intermediate is then reacted with 3-bromo-6-(morpholin-4-yl)pyridazine to form 2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide.
科学研究应用
HMPA has been extensively studied in scientific research due to its potential medical applications. It has been shown to have anti-cancer properties by inhibiting the 2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide signaling pathway, which is often overactive in cancer cells. HMPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14(24)15-3-5-18(26-2)16(11-15)12-20(25)22-17-4-6-19(21-13-17)23-7-9-27-10-8-23/h3-6,11,13-14,24H,7-10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAMJXMFNFYACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)CC(=O)NC2=CN=C(C=C2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

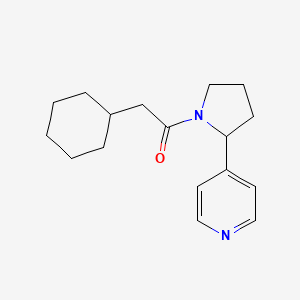

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)
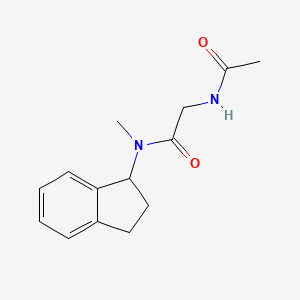

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
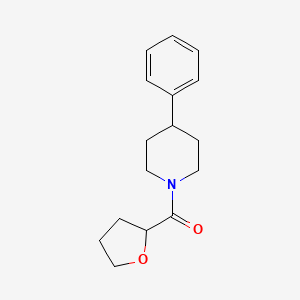

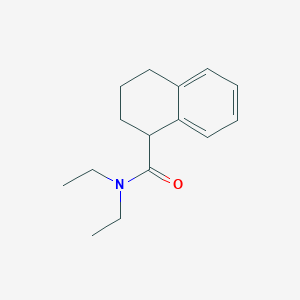
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
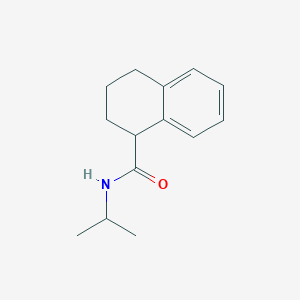
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)